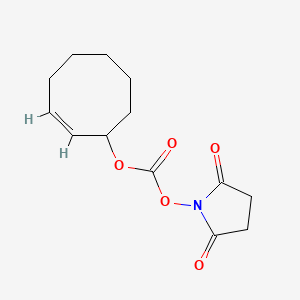

TCO-NHS Ester (axial)

Übersicht

Beschreibung

TCO-NHS Ester (axial) is a specialized reagent used in click chemistry, particularly for bioconjugation and protein labeling. It contains a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester group. The TCO group is known for its high reactivity in inverse electron demand Diels-Alder reactions with tetrazine-containing molecules, making it a valuable tool in bioorthogonal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The TCO group is typically synthesized through a photochemical reaction driven by metal complexation . The NHS ester is then introduced through a reaction with N-hydroxysuccinimide and a suitable activating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of TCO-NHS Ester (axial) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

TCO-NHS Ester (axial) primarily undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules . This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation applications.

Common Reagents and Conditions

The common reagents used in reactions with TCO-NHS Ester (axial) include tetrazine derivatives. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) at room temperature .

Major Products

The major products formed from these reactions are stable conjugates between the TCO-NHS Ester (axial) and the tetrazine-containing molecules. These conjugates are often used in various bioconjugation and labeling applications .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

TCO-NHS Ester (axial) is utilized in various scientific research applications, notably in bioorthogonal chemistry . Bioorthogonal chemistry involves chemical reactions that occur within living systems without interfering with native biochemical processes . TCO-NHS Ester (axial) is frequently employed in these reactions due to its high reactivity and selectivity .

Key applications:

- Protein-Protein Conjugations: TCO-NHS ester can be used in protein-protein conjugations, because it possesses ultrafast kinetics, selectivity, and long-term aqueous stability, which is important in low-concentration applications .

- Amine Reactions: TCO-NHS Ester axial can be utilized as a building block in amine reactions . The amine-reactive N-hydroxysuccinimide residue allows for easy attachment to primary or secondary amine groups, such as those found in proteins, peptides, or small molecules .

- Click Chemistry: TCO-NHS Ester (axial) is a reagent for click chemistry . Trans-cyclooctene readily reacts with tetrazines via inverse electron-demand Diels-Alder cycloaddition (IEDDA) .

- Drug Delivery: Cleavable trans-cyclooctenes (TCO) and tetrazines can be used in drug delivery applications to increase the click-to-release reaction rate between them .

- Regenerative Medicine: TCO-NHS Ester (axial) has recently been used to construct the microenvironment of hydrogels supporting the basis of regenerative medicine research .

Comparative Reactivity

Studies have shown that a-TCO derivatives are more reactive than both axial and equatorial diastereomers of 5-hydroxy-trans-cyclooctene, as well as oxo-TCO, in cycloadditions with tetrazines . For example, one study measured the second-order rate constant of a-TCO toward a 3,6-dipyridyl-s-tetrazinyl succinamic acid derivative and found it to be more than twice as reactive as the axial isomer of 5-hydroxy-trans-cyclooctene and nearly 7-times more reactive than the equatorial isomer .

Enhanced Hydrophilicity and Cellular Washout

The increased hydrophilicity of a-TCO conjugates offers advantages in cellular washout times . While TCO-derivatives offer rapid labeling kinetics, background fluorescence due to non-covalent cellular binding can be an issue, which can be ameliorated by extended washout times . More hydrophilic oxo-TCO analogs have been shown to washout of cells more rapidly .

Case Studies

- Fluorescent Labeling: A fluorescent TAMRA derivative of a-TCO was shown to be cell-permeable, demonstrating intracellular Diels-Alder reactions in live cells . The study also showed selective colocalization of the TAMRA signal with GFP in both nuclear and cytoplasmic targets .

- Antibody-Drug Conjugates (ADCs): TCO-linked conjugates have led to many in vivo applications, such as tetrazine-triggered cleavage and activation of TCO-containing antibody-drug conjugates (ADCs) . A more reactive sTCO was shown to exhibit the same in vivo stability as the parent TCO linker when used as an antibody linker in circulation in mice .

Data Table

While specific comprehensive data tables were not available in the search results, the following information was gleaned from the search results:

Wirkmechanismus

The mechanism of action of TCO-NHS Ester (axial) involves its high reactivity in inverse electron demand Diels-Alder reactions. The TCO group reacts with tetrazine-containing molecules to form stable conjugates. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes, making it ideal for in vivo applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

TCO-PEG4-NHS Ester: Another TCO derivative used in bioconjugation with a polyethylene glycol (PEG) linker.

TCO-PEG3-Biotin: A TCO derivative with a biotin linker used for affinity purification and labeling.

TCO-PEG4-DBCO: A TCO derivative with a dibenzocyclooctyne (DBCO) linker used for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Uniqueness

TCO-NHS Ester (axial) is unique due to its high reactivity and specificity in inverse electron demand Diels-Alder reactions compared to other TCO derivatives. Its axial configuration provides higher reactivity but may undergo deactivation faster than equatorial TCO derivatives .

Biologische Aktivität

TCO-NHS Ester (axial), a derivative of trans-cyclooctene (TCO), is a significant compound in bioorthogonal chemistry, particularly known for its ability to facilitate selective and efficient bioconjugation reactions. This article explores the biological activity of TCO-NHS Ester (axial), emphasizing its applications, mechanisms, and relevant research findings.

- Chemical Formula : C13H17NO5

- Molecular Weight : 267.28 g/mol

- CAS Number : Not available

- Purity : >90%

- Physical Form : White solid

- Solubility : Soluble in DCM, THF, acetonitrile, DMF, and DMSO

TCO-NHS Ester (axial) is primarily utilized in bioorthogonal reactions through the inverse electron demand Diels-Alder cycloaddition with tetrazines. This reaction is characterized by:

- High Reactivity : The axial configuration enhances the reactivity of TCO towards tetrazines compared to its equatorial counterparts. Studies show that axial TCO can achieve a second-order rate constant of approximately in reactions with tetrazines, making it one of the fastest bioorthogonal reactions available .

- Selectivity and Biocompatibility : The reaction occurs under mild conditions without the need for catalysts or reducing agents, which is crucial for maintaining the integrity of biological samples .

Applications

TCO-NHS Ester (axial) has a wide range of applications in various fields:

- Fluorescent Imaging : It enables precise labeling of biomolecules for imaging studies.

- Drug Delivery Systems : TCO linkers can be integrated into drug formulations to enhance targeting and release profiles.

- Radiochemistry : Used in the development of radiolabeled compounds for PET and SPECT imaging .

- Protein Conjugation : Facilitates the conjugation of proteins with small molecules or antibodies, enhancing therapeutic efficacy .

1. Development of TCO-Containing Liposomes

A study synthesized TCO-DSPE-PEG(2000) to functionalize liposomes for enhanced bioorthogonal reactivity. This approach demonstrated improved targeting capabilities in drug delivery systems by utilizing TCO's rapid reaction with tetrazines .

2. Kinetics of TCO-Tetrazine Reactions

Research highlighted that axial TCO derivatives exhibit significantly higher reactivity than equatorial isomers. For instance, an axial-TCO derivative showed a second-order rate constant of when reacting with a specific tetrazine derivative . This enhanced reactivity can be attributed to increased olefinic strain due to steric effects within the cyclooctene ring.

3. Application in Molecular Imaging

In a practical application for molecular imaging, TCO-NHS Ester was successfully used to label biomolecules without significant background interference. This capability allows for clearer imaging results in complex biological environments .

Comparative Data Table

| Property | TCO-NHS Ester (Axial) | Equatorial TCO |

|---|---|---|

| Second-order Rate Constant | ||

| Reactivity | High | Moderate |

| Biocompatibility | Excellent | Good |

| Required Conditions | Mild | Mild |

Eigenschaften

IUPAC Name |

[(2Z)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXECMLNTLPRCJD-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\C(CC1)OC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.